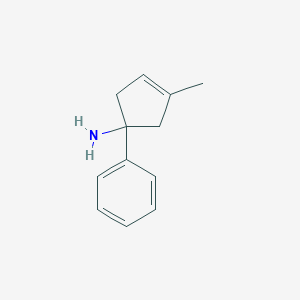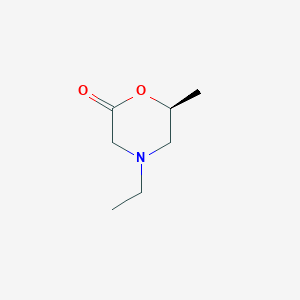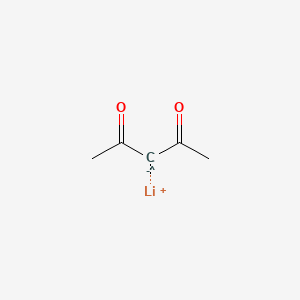
Lithiumacetylacetonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Pentanedione, ion(1-), lithium (1:1), also known as lithium acetylacetonate, is an inorganic compound with the molecular formula C₅H₆LiO₂ and a molecular weight of 105.0409 g/mol . This compound is a lithium salt of 2,4-pentanedione, which is commonly referred to as acetylacetone. It is known for its unique blend of reactivity and stability, making it a valuable asset in various scientific and industrial applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Pentanedione, ion(1-), lithium (1:1) typically involves the reaction of lithium hydroxide or lithium carbonate with 2,4-pentanedione in an appropriate solvent. The reaction proceeds as follows:
LiOH+C5H8O2→C5H6LiO2+H2O
In this reaction, lithium hydroxide reacts with 2,4-pentanedione to form lithium acetylacetonate and water. The reaction is usually carried out under mild conditions, and the product is isolated by evaporation of the solvent and subsequent crystallization .
Industrial Production Methods
Industrial production of 2,4-Pentanedione, ion(1-), lithium (1:1) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient separation techniques to ensure high purity and yield. The product is typically obtained as a solid with a purity of 97% .
化学反応の分析
Types of Reactions
2,4-Pentanedione, ion(1-), lithium (1:1) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form lithium acetate and other oxidation products.
Reduction: It can be reduced to form lithium enolate and other reduction products.
Substitution: The compound can undergo substitution reactions where the lithium ion is replaced by other metal ions or organic groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic and inorganic acids and bases. The reactions are typically carried out under controlled conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include lithium acetate, lithium enolate, and various substituted acetylacetonates, depending on the specific reaction conditions and reagents used .
科学的研究の応用
2,4-Pentanedione, ion(1-), lithium (1:1) has a wide range of scientific research applications, including:
作用機序
The mechanism of action of 2,4-Pentanedione, ion(1-), lithium (1:1) involves its ability to form stable complexes with various metal ions. The lithium ion coordinates with the oxygen atoms of the acetylacetonate ligand, forming a chelate complex. This complexation enhances the stability and reactivity of the compound, making it useful in various catalytic and biochemical applications .
類似化合物との比較
Similar Compounds
Similar compounds to 2,4-Pentanedione, ion(1-), lithium (1:1) include:
Sodium acetylacetonate: A sodium salt of acetylacetone with similar reactivity and applications.
Potassium acetylacetonate: A potassium salt of acetylacetone used in similar catalytic and biochemical applications.
Calcium acetylacetonate: A calcium salt of acetylacetone with applications in material science and catalysis.
Uniqueness
What sets 2,4-Pentanedione, ion(1-), lithium (1:1) apart from these similar compounds is its unique combination of reactivity and stability, which is attributed to the specific coordination chemistry of lithium ions. This makes it particularly valuable in applications where high stability and reactivity are required, such as in the production of advanced materials and catalysts .
特性
分子式 |
C5H6LiO2 |
|---|---|
分子量 |
105.1 g/mol |
InChI |
InChI=1S/C5H6O2.Li/c1-4(6)3-5(2)7;/h1-2H3;/q-1;+1 |
InChIキー |
OFQLXBROGCAVLM-UHFFFAOYSA-N |
正規SMILES |
[Li+].CC(=O)[C-]C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


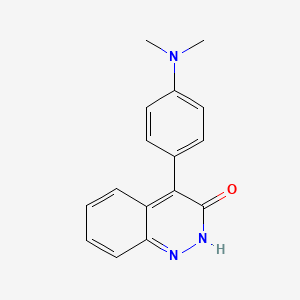
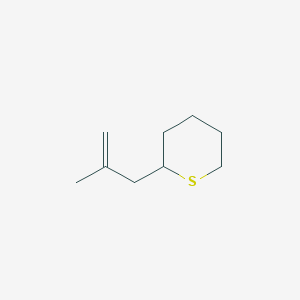
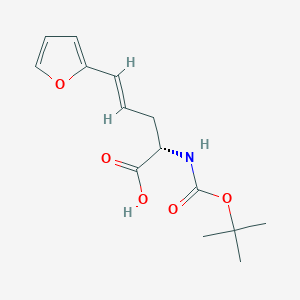
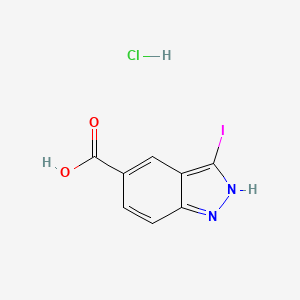

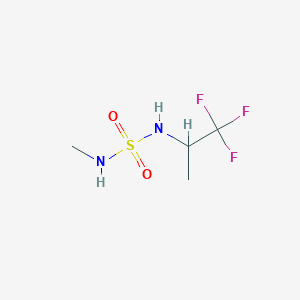
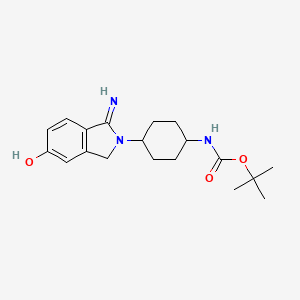
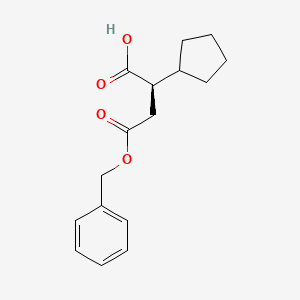
![4-[3-(2,4-Dichlorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13102413.png)
